N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide
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Overview
Description
N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide has various scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
- N-arylsulfonyl-3-acetylindole derivatives .
Uniqueness
N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide is unique due to its specific structural features and potential biological activities. Its acetyl and indole moieties contribute to its distinct chemical properties and interactions with biological targets .
Properties
CAS No. |
650628-24-3 |
---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[4-(3-acetyl-2-methylindol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-12-19(13(2)22)17-6-4-5-7-18(17)21(12)16-10-8-15(9-11-16)20-14(3)23/h4-11H,1-3H3,(H,20,23) |
InChI Key |
JNWMXNXWXUCVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C3=CC=C(C=C3)NC(=O)C)C(=O)C |
Origin of Product |
United States |
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